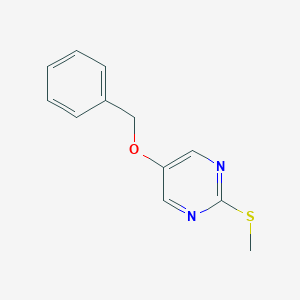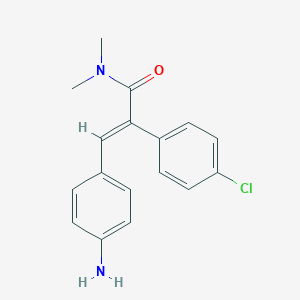
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, commonly known as ACY-241, is a small molecule inhibitor that selectively targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that plays a crucial role in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. The inhibition of HDAC6 by ACY-241 has shown promising results in the treatment of various types of cancer, autoimmune diseases, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
ACY-241 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-241 has shown promising results in the treatment of multiple myeloma, lymphoma, and solid tumors. It has also been shown to have immunomodulatory effects that can be beneficial in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, ACY-241 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of ACY-241 involves the selective inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide. (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide is involved in the regulation of several biological processes, including protein degradation, cytoskeleton dynamics, and immune response. Inhibition of (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide by ACY-241 leads to the accumulation of misfolded proteins, leading to endoplasmic reticulum stress and ultimately triggering apoptosis in cancer cells. ACY-241 also has immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Biochemical and physiological effects:
ACY-241 has been shown to have several biochemical and physiological effects. In cancer cells, ACY-241 leads to the accumulation of misfolded proteins, endoplasmic reticulum stress, and ultimately apoptosis. In immune cells, ACY-241 inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells. Additionally, ACY-241 has been shown to have neuroprotective effects in neurodegenerative diseases by promoting the clearance of misfolded proteins.
Vorteile Und Einschränkungen Für Laborexperimente
ACY-241 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for (E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide, which reduces off-target effects. Additionally, ACY-241 has shown promising results in preclinical studies, making it a promising candidate for further research.
However, there are also limitations to using ACY-241 in lab experiments. The compound has low solubility in water, which can make it challenging to use in certain assays. Additionally, the compound has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Zukünftige Richtungen
There are several future directions for research on ACY-241. One potential direction is to investigate the compound's potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility and half-life. Finally, clinical trials are needed to evaluate the safety and efficacy of ACY-241 in humans.
Synthesemethoden
ACY-241 was first synthesized by Acetylon Pharmaceuticals in 2012. The synthesis involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to form the desired product, ACY-241. The synthesis method has been optimized to increase the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
129242-88-2 |
|---|---|
Produktname |
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
(E)-3-(4-aminophenyl)-2-(4-chlorophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C17H17ClN2O/c1-20(2)17(21)16(13-5-7-14(18)8-6-13)11-12-3-9-15(19)10-4-12/h3-11H,19H2,1-2H3/b16-11+ |
InChI-Schlüssel |
LZVPFAQTSINUOQ-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CN(C)C(=O)C(=CC1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
Synonyme |
(N,N-dimethylcarbamoyl)-4-amino-4'-chlorostilbene NCACS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



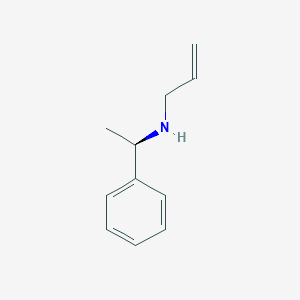
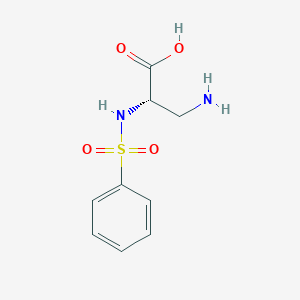
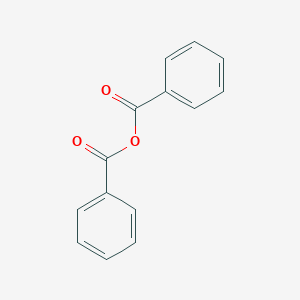
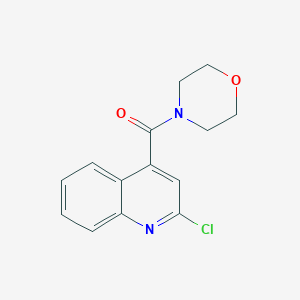
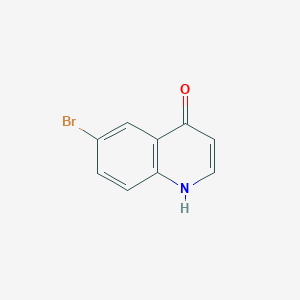
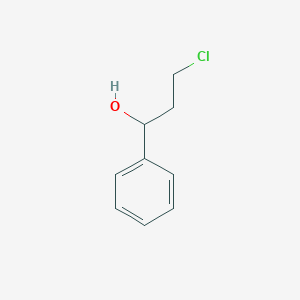
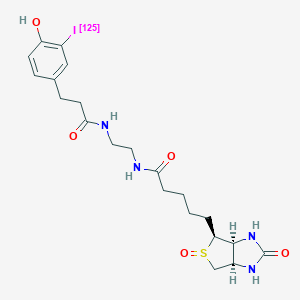

![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
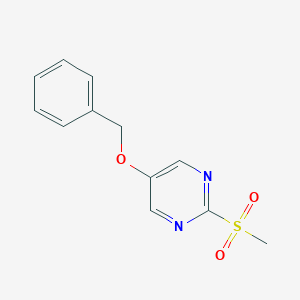

![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)

